2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine
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Overview
Description
2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine is an organic compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.21 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethylsulfonyl group (-SO2CF3) attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine typically involves the reaction of 2-methoxyaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-4-(trifluoromethylsulfonyl)benzaldehyde .
Scientific Research Applications
2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethanesulfonyl)aniline
- 2-Methoxy-4-(trifluoromethylthio)benzenamine
- 2-Methoxy-4-(pentafluorosulfanyl)benzenamine
Uniqueness
2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine is unique due to the presence of both a methoxy group and a trifluoromethylsulfonyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
914776-02-6 |
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Molecular Formula |
C8H8F3NO3S |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methoxy-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-7-4-5(2-3-6(7)12)16(13,14)8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
XWKBEUXKELBHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
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